molecular formula C20H25N5O3S B2799469 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-36-2

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2799469
CAS No.: 898350-36-2
M. Wt: 415.51
InChI Key: HIAPSBABNFPNJU-UHFFFAOYSA-N
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Description

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone is a novel chemical entity designed for preclinical pharmaceutical research and development. This compound features a complex molecular architecture centered on a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . The structure integrates a 2-ethyl-6-hydroxy substituted thiazolotriazole system linked to a 4-methoxyphenyl group and a piperazinyl moiety capped with an acetyl group. This specific substitution pattern is strategically designed to enhance binding affinity and selectivity for biological targets. Compounds based on the thiazolo[3,2-b][1,2,4]triazole scaffold have been extensively investigated and demonstrate a broad and promising spectrum of pharmacological properties, including potent analgesic and anti-inflammatory effects . Research on analogous structures indicates that such molecules can be developed as novel non-steroidal anti-inflammatory agents with favorable gastrointestinal tolerance profiles . The presence of the piperazine ring system further contributes to improved pharmacokinetic properties and water solubility, making this compound a suitable candidate for structure-activity relationship (SAR) studies in drug discovery programs aimed at inflammatory pathways, pain management, and other therapeutic areas. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-4-16-21-20-25(22-16)19(27)18(29-20)17(14-5-7-15(28-3)8-6-14)24-11-9-23(10-12-24)13(2)26/h5-8,17,27H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAPSBABNFPNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiazolo[3,2-b][1,2,4]triazole moiety known for various biological activities, including anticancer properties. This article delves into the biological activity of this compound based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O2SC_{22}H_{29}N_{5}O_{2}S with a molecular weight of approximately 427.6 g/mol. The compound's structure is characterized by the presence of a piperazine ring and a thiazolo[3,2-b][1,2,4]triazole core, which are significant in its biological activity.

Property Value
Molecular FormulaC22H29N5O2S
Molecular Weight427.6 g/mol
StructureThiazolo[3,2-b][1,2,4]triazole derivative
ClassificationHeterocyclic compound, Piperazine derivative

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

  • Inhibition of Topoisomerase I: Compounds with a similar triazole core have been shown to inhibit Topoisomerase I, an essential enzyme involved in DNA replication and repair processes.
  • Impact on ER Stress Pathway: The compound has been observed to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, which are crucial for cellular stress responses and inflammation regulation.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity across various cancer cell lines. A notable study conducted by the National Cancer Institute assessed the antitumor efficacy of similar compounds on 60 different tumor cell lines. The results demonstrated promising antineoplastic activity against leukemia, non-small cell lung cancer, colon cancer, and more .

Case Studies

  • Antitumor Activity Assessment:
    • A study evaluated the compound's effects on MDA-MB-468 breast cancer cells. Results indicated that structural modifications significantly enhanced its antitumor activity compared to other derivatives .
  • Cell Viability Assays:
    • In vitro studies using sulforhodamine B assays revealed that the compound reduced cell viability in multiple cancer types by inducing apoptosis through oxidative stress mechanisms.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Description
AnticancerSignificant cytotoxicity against various cancer cell lines
MechanismInhibition of Topoisomerase I and modulation of ER stress pathways
Structure Activity RelationshipVariations in structure lead to differing levels of antitumor efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Key Structural Features Biological Activity/Properties Reference
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone 4-Methoxyphenyl, hydroxyl, ethyl-thiazolo-triazole, piperazin-1-yl-ethanone Not explicitly reported; inferred antiproliferative/AChE inhibition potential from analogues
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-Fluorophenyl, furylmethanone (vs. 4-methoxyphenyl, ethanone) Enhanced lipophilicity due to fluorine; furan may alter π-π stacking interactions
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Pyrazolylmethylene, 4-methoxyphenyl, thiazolo-triazolone Anticancer activity (pyrazole derivatives); triazolone may enhance hydrogen bonding

Key Observations :

  • Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group (electron-donating) in the target compound may improve binding to polar enzyme pockets compared to the 3-fluorophenyl (electron-withdrawing) analogue .
Piperazine-Based Analogues with Varied Heterocyclic Cores
Compound Name Core Structure Substituents/Functional Groups Reported Activity Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-piperidine Chloroacetyl chloride-derived ethanone Antiproliferative (via tetrazole)
2-(4-Phenyl-1H-tetraazin-1-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole Tetraazine-thiadiazole 4-Methoxyphenyl, dichlorophenol coupling Antifungal/antiviral potential
2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole Thiazole-piperazine Fluorophenyl, hydrazineyl-thiazole AChE inhibition

Key Observations :

  • Piperazine flexibility: The ethanone-substituted piperazine in the target compound may enhance metabolic stability compared to sulfonyl or hydrazineyl derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis is typically employed, involving:

  • Step 1 : Formation of heterocyclic cores (e.g., thiazolo-triazole) via cyclization reactions using hydrazine hydrate or carbon disulfide in ethanol or toluene .
  • Step 2 : Piperazine coupling via nucleophilic substitution or Mannich reactions, optimized with solvents like dimethylformamide (DMF) and bases such as potassium carbonate .
  • Step 3 : Purification via recrystallization (ethanol/methanol) or column chromatography. Yield optimization requires precise temperature control (e.g., reflux at 80–100°C) and catalyst selection (e.g., phosphorus oxychloride for activation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural data should be prioritized?

  • Methodology :

  • 1H/13C NMR : Assign signals for the thiazolo-triazole core (δ 6.5–7.5 ppm for aromatic protons) and piperazine methyl groups (δ 2.3–3.1 ppm) .
  • IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1680 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 415.56 g/mol for analogs) and fragmentation patterns .

Q. What solvent systems and reaction conditions are critical for improving synthesis scalability?

  • Methodology :

  • Solvents : Ethanol and acetonitrile are preferred for solubility of intermediates; DMF enhances coupling reactions .
  • Catalysts : Sodium hydride for diketoester formation ; potassium hydroxide for thiol intermediate generation .
  • Temperature : Reflux (80–100°C) ensures completion of cyclization steps, while room temperature suffices for milder substitutions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved to confirm structural integrity?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination, especially for ambiguous stereochemistry .
  • Comparative Analysis : Cross-reference with analogs (e.g., ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)methyl)piperazine derivatives) to validate substituent effects .

Q. What structural modifications enhance the compound’s bioactivity, and how can QSAR models guide these changes?

  • Methodology :

  • Molecular Docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity of analogs. Adjust substituents (e.g., methoxy → ethoxy groups) to optimize hydrophobic interactions .
  • QSAR Parameters : Correlate logP values and Hammett constants (σ) with antifungal/anticancer activity. For example, electron-withdrawing groups on the phenyl ring improve target engagement .

Q. How can researchers design analogs to overcome metabolic instability observed in in vitro assays?

  • Methodology :

  • Metabolic Profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., hydrolysis of the piperazine-ethanone bond).
  • Stabilization Strategies : Introduce fluorine atoms or methyl groups to block oxidative metabolism .
  • Prodrug Approaches : Mask hydroxyl groups with acetyl or phosphate esters to enhance bioavailability .

Data Contradiction and Validation

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

  • Methodology :

  • Pharmacokinetic Studies : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites and adjust dosing regimens .

Q. What strategies validate the compound’s mechanism of action when conflicting literature reports exist?

  • Methodology :

  • Target Knockout Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases or GPCRs) to confirm on-/off-target effects .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to resolve ambiguity in enzyme inhibition claims .

Tables of Key Data

Parameter Typical Values Technique Reference
Molecular Weight~415–500 g/molMS, Elemental Analysis
Melting Point180–220°C (decomposition observed)DSC
LogP (Predicted)2.8–3.5HPLC Retention Time
IC50 (Antifungal Activity)0.5–5 µM (vs. Candida spp.)Microdilution Assay

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